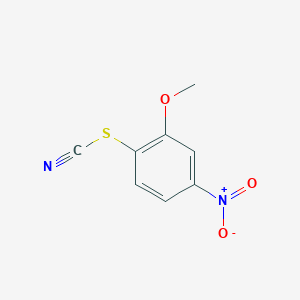

2-Methoxy-4-nitrophenyl thiocyanate

Description

Significance of Aryl Thiocyanates as Versatile Synthetic Intermediates

Aryl thiocyanates are highly valued as flexible synthetic intermediates, primarily due to the electrophilic nature of the thiocyanate (B1210189) carbon and the ability of the cyano group to act as a leaving group. nih.gov This reactivity allows for the facile conversion of aryl thiocyanates into a diverse range of other sulfur-containing functional groups and heterocyclic systems. For instance, they can be transformed into thiophenols, disulfides, thioethers, and sulfonyl chlorides, which are pivotal components in many pharmaceutical and agrochemical compounds. nih.gov

Furthermore, the thiocyanate group can be utilized as a source of cyanide in certain reactions, expanding its synthetic utility. nih.gov The development of new synthetic methods, such as mechanochemical thiocyanation and iron(III) chloride-catalyzed regioselective thiocyanation, has further enhanced the accessibility and application of aryl thiocyanates in organic synthesis. nih.govnih.gov These advancements underscore the role of aryl thiocyanates as crucial building blocks for creating medicinally and materially significant molecules. nih.gov

Overview of Substituted Aromatic Thiocyanates in Chemical Synthesis

Substituted aromatic thiocyanates are key precursors in the synthesis of a wide variety of compounds. For instance, the presence of an amino or hydroxyl group can facilitate intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds like benzothiazoles and benzoxazoles. The strategic placement of substituents allows for regioselective transformations, enabling the construction of complex molecular architectures with a high degree of control. The synthesis of substituted aryl thiocyanates is often achieved through the direct thiocyanation of a substituted arene using reagents like ammonium (B1175870) thiocyanate in the presence of an oxidizing agent. google.com

Specific Context of 2-Methoxy-4-nitrophenyl Thiocyanate within Substituted Arenes

2-Methoxy-4-nitrophenyl thiocyanate is a member of the substituted arene family, featuring a methoxy (B1213986) group at the 2-position and a nitro group at the 4-position of the phenyl ring, in addition to the thiocyanate group at the 1-position. The electronic properties of this molecule are significantly influenced by the interplay of these substituents. The methoxy group is an electron-donating group, which activates the aromatic ring, while the nitro group is a strong electron-withdrawing group. This particular substitution pattern creates a unique electronic environment that can be exploited in various chemical transformations.

The synthesis of this compound can be envisioned through the thiocyanation of its precursor, 2-methoxy-4-nitrophenol. ontosight.ai The presence of the nitro group makes the aromatic ring electron-deficient, which can influence the conditions required for the thiocyanation reaction. The resulting 2-Methoxy-4-nitrophenyl thiocyanate can then serve as an intermediate in the synthesis of more complex molecules. For example, the "2-methoxy-4-nitrophenyl" moiety has been incorporated into larger structures in the context of medicinal chemistry research, such as in the investigation of novel carbamate (B1207046) derivatives as potential inhibitors for hepatocellular carcinoma. researchgate.net The reactivity of the thiocyanate group in this specific context allows for its conversion into other functionalities, providing a handle for further molecular elaboration.

Compound Information

| Compound Name |

| 2-Methoxy-4-nitrophenyl thiocyanate |

| 2-Methoxy-4-nitrophenol |

| Ammonium thiocyanate |

| Benzothiazoles |

| Benzoxazoles |

| Disulfides |

| Iron(III) chloride |

| Sulfonyl chlorides |

| Thioethers |

| Thiophenols |

| 2-Methoxy-4-thiocyanatoaniline |

| 4-thiocyano-2-nitroaniline |

| (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate |

Chemical Data for 2-Methoxy-4-nitrophenyl thiocyanate

| Property | Value |

| Molecular Formula | C₈H₆N₂O₃S |

| InChI | InChI=1S/C8H6N2O3S/c1-13-7-4-6(10(11)12)2-3-8(7)14-5-9/h2-4H,1H3 |

| InChIKey | Not available |

| SMILES | COC1=C(C=C(C=C1)N+[O-])SC#N |

| PubChem CID | 690732 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-4-nitrophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-7-4-6(10(11)12)2-3-8(7)14-5-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPGQCBNQLEOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization Techniques for Aryl Thiocyanates and Derivativesnih.govjyu.fikuleuven.beanalis.com.my

Spectroscopic methods are fundamental in elucidating the structure of aryl thiocyanates. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework and functional groups present in these compounds. nih.govanalis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be mapped.

The ¹H NMR spectrum of an aryl thiocyanate (B1210189) provides information about the protons on the aromatic ring and any substituents. For a compound like 2-Methoxy-4-nitrophenyl thiocyanate, the aromatic protons are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy (B1213986) group (-OCH₃). This results in distinct chemical shifts for each proton.

In a closely related compound, 2-Nitro-4-thiocyanatoaniline (B119080) , the aromatic protons appear at specific chemical shifts. The proton H₆, adjacent to the amino group, is observed at δ 6.91 ppm as a doublet. The proton H₅, situated between the thiocyanate and amino groups, appears as a doublet of doublets at δ 7.56 ppm. The proton H₃, adjacent to the nitro group, is found further downfield at δ 8.40 ppm as a doublet. nih.gov For another similar compound, 2-Methoxy-4-thiocyanatoaniline , the methoxy protons present as a singlet at δ 3.88 ppm. nih.gov

Based on these related structures, the expected ¹H NMR signals for 2-Methoxy-4-nitrophenyl thiocyanate would include a singlet for the methoxy group protons and distinct signals in the aromatic region for the three phenyl protons, with their specific shifts influenced by the methoxy, nitro, and thiocyanate groups.

Interactive Data Table: ¹H NMR Chemical Shifts for Related Aryl Thiocyanates

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 2-Nitro-4-thiocyanatoaniline nih.gov | H₆ | 6.91 | d | 8.8 |

| H₅ | 7.56 | dd | 8.8, 2.4 | |

| H₃ | 8.40 | d | 2.4 | |

| NH₂ | 6.38 | s | ||

| 2-Methoxy-4-thiocyanatoaniline nih.gov | OCH₃ | 3.88 | s | |

| H₆ | 6.67 | d | 8.0 | |

| H₃ | 6.95 | d | 2.0 | |

| H₅ | 7.02 | dd | 8.0, 2.0 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of the thiocyanate carbon (-SCN) is a key diagnostic peak. In various aryl thiocyanates, this signal typically appears in the range of δ 109-112 ppm. nih.gov

For 2-Nitro-4-thiocyanatoaniline , the carbon atoms of the aromatic ring show distinct signals due to the different electronic environments. The carbon attached to the thiocyanate group (C₄) is at δ 109.6 ppm, while the SCN carbon itself is at δ 110.7 ppm. nih.gov The other aromatic carbons appear at δ 120.8 (C₆), 131.3 (C₃), 132.1 (C₂), 138.8 (C₅), and 145.7 (C₁). nih.gov

In 2-Methoxy-4-thiocyanatoaniline , the methoxy carbon (-OCH₃) gives a signal around δ 55.7 ppm. nih.gov The carbon atoms of the phenyl ring are observed at δ 109 (C₄), 114.5 (C₃), 114.9 (C₆), 126.7 (C₅), 138.9 (C₁), and 147.6 (C₂), with the SCN carbon at δ 112.3 ppm. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for Related Aryl Thiocyanates

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| 2-Nitro-4-thiocyanatoaniline nih.gov | SCN | 110.7 |

| C₁ | 145.7 | |

| C₂ | 132.1 | |

| C₃ | 131.3 | |

| C₄ | 109.6 | |

| C₅ | 138.8 | |

| C₆ | 120.8 | |

| 2-Methoxy-4-thiocyanatoaniline nih.gov | OCH₃ | 55.7 |

| SCN | 112.3 | |

| C₁ | 138.9 | |

| C₂ | 147.6 | |

| C₃ | 114.5 | |

| C₄ | 109.0 | |

| C₅ | 126.7 | |

| C₆ | 114.9 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identificationnih.govchemicalbook.com

FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies. For 2-Methoxy-4-nitrophenyl thiocyanate, key functional groups include the thiocyanate (-SCN), nitro (-NO₂), and methoxy (-OCH₃) groups, as well as the aromatic ring.

The most characteristic absorption is that of the thiocyanate group, which exhibits a strong, sharp stretching vibration (ν(SCN)) in the region of 2140-2160 cm⁻¹. nih.govkuleuven.be This peak is a clear indicator of the presence of the SCN moiety.

The nitro group shows two distinct stretching vibrations: an asymmetric stretch (νas(NO₂)) around 1505-1523 cm⁻¹ and a symmetric stretch (νs(NO₂)) near 1340 cm⁻¹. nih.gov The C-O stretching of the methoxy group is also identifiable. Additionally, the aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Frequencies for Related Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 2-Nitro-4-thiocyanatoaniline nih.gov | N-H | 3477, 3361 |

| SCN | 2152 | |

| NO₂ (asymmetric) | 1505 | |

| NO₂ (symmetric) | 1340 | |

| 2-Methoxy-4-thiocyanatophenol nih.gov | O-H | 3356 |

| SCN | 2160 | |

| 2-(naphthalen-1-ylmethyl)-6-(4-nitrophenyl)imidazo[2,1-b] rsc.orgresearchgate.netnih.govthiadiazol-5-yl thiocyanate kuleuven.be | SCN | 2156 |

| NO₂ | 1510, 1340 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysisnih.govchemicalbook.com

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For 2-Methoxy-4-nitrophenyl thiocyanate (C₈H₆N₂O₃S), the molecular weight is 210.21 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 210.

Fragmentation patterns of related compounds can help predict the behavior of the target molecule. For example, in the mass spectrum of 2-Nitro-4-thiocyanatoaniline , the molecular ion peak [M]⁺ is observed at m/z 195. nih.gov Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). For thiocyanates, cleavage of the SCN group (58 Da) is also a possibility.

Interactive Data Table: Mass Spectrometry Data for a Related Compound

| Compound | Ion | m/z |

| 2-Nitro-4-thiocyanatoaniline nih.gov | [M]⁺ | 195 |

| [M-CN-O]⁺ | 169 | |

| [M-NO₂]⁺ | 149 | |

| [M-SCN-H]⁺ | 137 |

X-ray Crystallography Studies of Related Compoundsjyu.fikuleuven.bersc.org

While a specific crystal structure for 2-Methoxy-4-nitrophenyl thiocyanate is not detailed, X-ray crystallography studies on related aryl thiocyanates and nitro-substituted aromatic compounds provide valuable information about their three-dimensional structure and intermolecular interactions in the solid state.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

No crystallographic data is available to provide a definitive table of bond lengths, bond angles, and dihedral angles for 2-Methoxy-4-nitrophenyl thiocyanate.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystal structure data, an analysis of the crystal packing and the specific intermolecular interactions, such as van der Waals forces or π-π stacking, that govern the solid-state assembly of 2-Methoxy-4-nitrophenyl thiocyanate cannot be conducted.

Characterization of Intramolecular Hydrogen Bonding Patterns

Information regarding the presence or absence of intramolecular hydrogen bonds within the 2-Methoxy-4-nitrophenyl thiocyanate molecule is not available in the current body of scientific literature.

Solid-State Characterization Methods

Powder X-ray Diffraction (PXRD)

No Powder X-ray Diffraction patterns for 2-Methoxy-4-nitrophenyl thiocyanate have been published, which would be essential for characterizing its crystalline phases.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

There are no available solid-state NMR spectroscopic data to provide insight into the local chemical environments of the atoms within the solid form of 2-Methoxy-4-nitrophenyl thiocyanate.

Further experimental investigation is required to elucidate the fundamental chemical and physical properties of this compound.

Mechanistic Investigations and Reactivity Studies

Electronic Effects and Aromatic Reactivity in Substituted Benzenes

The reactivity of the benzene (B151609) ring in 2-Methoxy-4-nitrophenyl thiocyanate (B1210189) is a consequence of the combined electronic effects of the methoxy (B1213986) and nitro substituents. These groups modulate the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic attack.

Influence of Methoxy and Nitro Substituents on Benzene Ring Electron Density

In stark contrast, the nitro group (-NO₂) is a strong deactivating group. minia.edu.egquora.comdoubtnut.com It exerts a powerful electron-withdrawing effect through both resonance and induction. quora.com The nitrogen atom in the nitro group carries a formal positive charge, which strongly attracts electron density from the benzene ring, making it electron-deficient and less reactive towards electrophiles. youtube.comquora.com This deactivation is most pronounced at the ortho and para positions, which acquire a partial positive charge due to resonance. youtube.com

Directing Effects in Electrophilic Aromatic Substitution (EAS) with Multiple Substituents

When multiple substituents are present on a benzene ring, the regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is determined by the directing effects of each group. Activating groups are typically ortho, para-directors, while deactivating groups are meta-directors (with the exception of halogens). organicchemistrytutor.comminia.edu.eglibretexts.org

In the case of 2-Methoxy-4-nitrophenyl thiocyanate, we have a strong activating group (methoxy) and a strong deactivating group (nitro). In such scenarios, the activating group's directing effect generally dominates. stackexchange.com The methoxy group at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The nitro group at position 4 directs incoming electrophiles to its meta positions (positions 2 and 6). The positions are numbered relative to the thiocyanate group at position 1.

Therefore, the positions activated by the methoxy group and not strongly deactivated by the nitro group will be the most favorable for electrophilic attack. The synergistic and antagonistic effects of these substituents ultimately control the regioselectivity of further substitution reactions.

Reactivity of the Thiocyanate Functional Group

C-S Bond Formation and Cleavage Mechanisms

The carbon-sulfur (C-S) bond in aryl thiocyanates is a key site of reactivity. Its formation is often achieved through nucleophilic substitution reactions where a thiocyanate salt displaces a leaving group on an aromatic ring. organic-chemistry.org Other methods include the reaction of arylboronic acids with a thiocyanate source catalyzed by copper. organic-chemistry.org

The cleavage of the C-S bond can occur through various mechanisms. For instance, dealkylative cyanation of sulfoxides provides a route to thiocyanates involving C-S bond cleavage. nih.govacs.org Photocatalytic methods have also been developed for the cleavage and reconstruction of the C-S bond in the synthesis of thiocyanates. researchgate.net These processes highlight the dynamic nature of the C-S bond within the thiocyanate group.

Role of Sulfur in Initiating Radical Transformations and Directing C-H Activation

The sulfur atom in the thiocyanate group plays a crucial role in mediating various chemical transformations. Its unique electronic properties, including being a soft Lewis base with a significant mesomeric effect, make it an excellent candidate for initiating radical transformations. nih.govresearchgate.net Sulfur can direct C-H activation, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This directing ability is valuable in synthetic chemistry for achieving site-selective functionalization of organic molecules. researchgate.net Furthermore, sulfur anions have been shown to participate in photoinduced molecular transformations, acting as electron donors in electron donor-acceptor (EDA) complexes and as photoredox catalysts. nih.gov

Reaction Pathways and Regiochemical Control in Thiocyanation and Derivatization

The synthesis of substituted aryl thiocyanates and their subsequent derivatization are governed by the principles of regiochemical control.

The introduction of a thiocyanate group onto an aromatic ring, known as thiocyanation, can be achieved through various methods, including mechanochemical C-H functionalization. acs.orgresearchgate.net The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the ring. For instance, in the thiocyanation of anilines and phenols, the reaction typically occurs at the position para to the activating amino or hydroxyl group. acs.org

The derivatization of 2-Methoxy-4-nitrophenyl thiocyanate would be influenced by the directing effects of the methoxy and nitro groups. The thiocyanate group itself can be transformed into a variety of other sulfur-containing functional groups, making it a valuable synthetic handle. researchgate.net The regiochemistry of reactions involving the thiocyanate group, such as its addition to other molecules, can be highly selective, often dictated by kinetic or thermodynamic control. cdnsciencepub.comacs.orgnih.gov For example, the reaction of the ambident thiocyanate nucleophile can proceed through either the sulfur or nitrogen atom, with the outcome depending on the reaction conditions and the nature of the electrophile. researchgate.net

Theoretical and Computational Chemistry Analyses

Study of Intermolecular Interactions and Molecular PackingDetailed analysis of the intermolecular interactions and crystal packing of 2-Methoxy-4-nitrophenyl thiocyanate (B1210189) is contingent on the availability of its crystal structure. No crystallographic studies for this specific compound were located. Therefore, a characterization of its hydrogen bonding network is not possible.

Characterization of Hydrogen Bonding Interactions (N-H...S, C-H...S, O-H...S, N-H...O, C-H...O, O-H...O):In the absence of crystal structure data, the specific intermolecular hydrogen bonds, their distances, and their angles cannot be detailed.

While research exists for related compounds, such as 2-methoxy-4-nitroaniline (B147289) (a precursor) and various thiourea (B124793) or carbamate (B1207046) derivatives containing the 2-methoxy-4-nitrophenyl moiety, extrapolating this data would be scientifically inaccurate. The electronic and structural properties of the thiocyanate (-SCN) group are distinct and would significantly influence the computational and intermolecular bonding results.

Until dedicated research on 2-Methoxy-4-nitrophenyl thiocyanate is published, a comprehensive and data-rich article on its theoretical and computational properties cannot be generated.

Analysis of π-Stacking and Van der Waals Interactions

The planar aromatic ring of 2-Methoxy-4-nitrophenyl thiocyanate is predisposed to engage in π-stacking interactions, which, along with ubiquitous van der Waals forces, are crucial in dictating the crystal packing and influencing the material's physical properties.

π-Stacking Interactions: These non-covalent interactions occur between aromatic rings and are fundamental in the formation of ordered solid-state structures. In crystals of related aromatic nitro compounds, π–π stacking interactions have been observed to consolidate the three-dimensional architecture. For instance, in the structurally analogous compound 4-allyl-2-methoxy-6-nitrophenol, π–π stacking interactions between the aromatic rings are a key feature of the crystal cohesion, with centroid–centroid distances ranging from 3.6583(17) to 4.0624(16) Å. researchgate.net Similarly, in other organic crystals, these interactions, including both face-to-face and edge-to-face arrangements, are significant if the separation between the planes is between 3.0 and 3.8 Å. researchgate.net For 2-Methoxy-4-nitrophenyl thiocyanate, it is anticipated that the electron-deficient nitro-substituted phenyl ring would participate in parallel-displaced or anti-parallel stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces.

The interplay between the more directional π-stacking interactions and the isotropic van der Waals forces is a determining factor in the final crystal structure of 2-Methoxy-4-nitrophenyl thiocyanate.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

For 2-Methoxy-4-nitrophenyl thiocyanate, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular contacts. Based on analyses of similar molecules, it is possible to predict the key interactions. For example, in 4-allyl-2-methoxy-6-nitrophenol, the most significant contributions to the crystal packing are from H···H (39.6%), O···H/H···O (37.7%), and C···H/H···C (12.5%) contacts. researchgate.net Another related nitrophenyl derivative shows dominant interactions of H···O/O···H (29.7%), H···H (28.7%), and H···C/C···H (16.0%). mdpi.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For 2-Methoxy-4-nitrophenyl thiocyanate, we can anticipate the following significant contacts:

H···H Contacts: Typically, these are the most abundant contacts due to the number of hydrogen atoms on the molecular surface.

O···H/H···O Contacts: These are indicative of hydrogen bonding or weaker van der Waals interactions involving the oxygen atoms of the nitro and methoxy (B1213986) groups.

C···H/H···C Contacts: These represent van der Waals interactions between the carbon atoms of the aromatic ring and hydrogen atoms of neighboring molecules.

C···C Contacts: These are often indicative of π-π stacking interactions. researchgate.net

The table below, based on data from the analogous compound 4-allyl-2-methoxy-6-nitrophenol, illustrates the expected percentage contributions of various intermolecular contacts for 2-Methoxy-4-nitrophenyl thiocyanate. researchgate.net

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 39.6 |

| O···H/H···O | 37.7 |

| C···H/H···C | 12.5 |

| C···C | 4.0 |

| Other | 6.2 |

Computational Modeling of Thiocyanate Interactions with Other Chemical Species

Computational modeling, particularly using Density Functional Theory (DFT), allows for the investigation of the electronic structure and reactivity of 2-Methoxy-4-nitrophenyl thiocyanate and its interactions with other chemical species. These studies can provide insights into reaction mechanisms, binding affinities, and the nature of non-covalent interactions.

DFT calculations can be employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For a related thiourea derivative containing a 2-methoxy-4-nitrophenyl group, DFT studies have been used to explain the electronic properties and reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for intermolecular interactions. For thiocyanate-containing complexes, MEP analysis has shown that the most negative potential is often located on the thiocyanate ligand, indicating its role as a hydrogen bond acceptor. rsc.org In the case of 2-Methoxy-4-nitrophenyl thiocyanate, the nitro group and the sulfur and nitrogen atoms of the thiocyanate group would be expected to be regions of negative electrostatic potential, making them susceptible to interactions with electrophiles or hydrogen bond donors.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are further computational tools that can be used to characterize the strength and nature of specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between 2-Methoxy-4-nitrophenyl thiocyanate and other molecules. rsc.org These methods have been used to quantify the interaction energies in dimers and larger assemblies of related compounds, confirming the importance of specific hydrogen bonds and other weak interactions in stabilizing the supramolecular structure. rsc.org

The table below summarizes the types of computational analyses and the insights they can provide for the interactions of 2-Methoxy-4-nitrophenyl thiocyanate.

| Computational Method | Information Provided |

| Density Functional Theory (DFT) | Optimized geometry, frontier molecular orbitals (HOMO/LUMO), reaction energetics. |

| Molecular Electrostatic Potential (MEP) | Charge distribution, prediction of sites for electrophilic and nucleophilic attack. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization and quantification of bond critical points and interaction energies. |

| Non-Covalent Interaction (NCI) Plot | Visualization and characterization of non-covalent interactions (e.g., hydrogen bonds, van der Waals). |

Transformations and Applications in Synthetic Chemistry

Derivatization Reactions of the Thiocyanate (B1210189) Group

The thiocyanate moiety of 2-methoxy-4-nitrophenyl thiocyanate is the primary site of its chemical reactivity, allowing for a range of derivatization reactions. These transformations are fundamental to its role as a synthetic intermediate.

Aryl thiocyanates are well-established precursors for the synthesis of thiophenols and their corresponding disulfides. researchgate.net The conversion to a thiophenol typically involves a reduction of the thiocyanate group. While specific reducing agents can vary, this transformation cleaves the S-CN bond and introduces a hydrogen atom to the sulfur, yielding 2-methoxy-4-nitrothiophenol.

This resulting thiophenol is often susceptible to oxidation, especially in the presence of air, leading to the formation of the symmetrical disulfide, bis(2-methoxy-4-nitrophenyl) disulfide. This oxidation can occur as a subsequent step or sometimes concurrently with the initial reduction, depending on the reaction conditions. The general transformation pathway is a cornerstone of organosulfur chemistry. researchgate.net

The synthesis of thioethers from 2-methoxy-4-nitrophenyl thiocyanate can be achieved through various methods. One common approach involves the reaction with nucleophiles. For instance, reacting aryl thiocyanates like p-nitrophenyl thiocyanate with alcohols in the presence of a phosphine, such as triphenylphosphine, results in the formation of alkyl aryl sulfides (thioethers). electronicsandbooks.com This reactivity is applicable to 2-methoxy-4-nitrophenyl thiocyanate for creating a diverse range of thioether products.

Furthermore, the compound is a valuable substrate for producing trifluoromethyl thioethers, which are of significant interest in medicinal chemistry. rsc.orgacs.org A notable method involves the iron-catalyzed reaction of an organothiocyanate with a trifluoromethyl source like potassium trifluoroacetate. researchgate.net This process generates a nucleophilic CF3 species that displaces the cyanide group, yielding the corresponding trifluoromethyl thioether. Research has documented the synthesis of (4-methoxy-2-nitrophenyl)(trifluoromethyl)sulfane, a structurally analogous compound, demonstrating the viability of this transformation. researchgate.net

| Starting Material | Reagent(s) | Product | Yield |

| Organothiocyanate | Fe(OTf)₂, KOCOCF₃ | (4-methoxy-2-nitrophenyl)(trifluoromethyl)sulfane | 30% |

| This table presents data for a closely related structural analog, illustrating the synthetic utility for this class of compounds. researchgate.net |

The thiocyanate group can undergo nucleophilic attack by alcohols or water to produce S-thiocarbamates, a reaction known as the Riemschneider thiocarbamate synthesis. wikipedia.org This reaction typically proceeds under acidic conditions, where the alcohol adds across the carbon-nitrogen triple bond of the thiocyanate. This provides a direct route to S-(2-methoxy-4-nitrophenyl) thiocarbamates, which are functional groups present in various biologically active molecules and herbicides. wikipedia.orgresearchgate.net

Additionally, the sulfur atom in the thiocyanate group can be oxidized to a higher oxidation state. The oxidation of aryl thiocyanates with a stoichiometric excess of an organic peracid, such as m-chloroperbenzoic acid (m-CPBA), under anhydrous conditions yields the corresponding sulfonyl cyanide. google.com This reaction converts the thiocyanate (-SCN) into a sulfonyl cyanide (-SO₂CN) group, a highly activated functionality useful for further synthetic manipulations. orgsyn.org This transformation provides access to 2-methoxy-4-nitrobenzenesulfonyl cyanide from 2-methoxy-4-nitrophenyl thiocyanate.

| Reactant | Reagent | Product Type |

| Aryl Thiocyanate | Alcohol / H₂O | S-Thiocarbamate |

| Aryl Thiocyanate | Organic Peracid (e.g., m-CPBA) | Sulfonyl Cyanide |

| This table outlines general transformations applicable to 2-Methoxy-4-nitrophenyl thiocyanate. wikipedia.orggoogle.com |

Utilization as a Building Block in Complex Organic Molecule Synthesis

The presence of multiple functional groups—thiocyanate, nitro, and methoxy (B1213986)—on an aromatic ring makes 2-methoxy-4-nitrophenyl thiocyanate a versatile building block for constructing more complex organic molecules. nih.govfrontiersin.org The nitro group can be reduced to an amine, which can then participate in a wide array of reactions such as diazotization or amide bond formation. The methoxy group can influence the reactivity and regioselectivity of reactions on the aromatic ring.

This compound and its derivatives are used as intermediates in the synthesis of bioactive compounds. For example, 2-methoxy-4-thiocyanatophenol has been identified as an effective agent against certain fungi, highlighting the role of this scaffold in the development of biologically active molecules. rsc.org Aryloxyethyl thiocyanate derivatives, built upon similar phenolic backbones, have been synthesized and evaluated as potent inhibitors for the proliferation of Trypanosoma cruzi, the parasite responsible for Chagas disease. conicet.gov.ar The strategic placement of the thiocyanate and other substituents is crucial for biological activity, underscoring the importance of this class of compounds as synthetic platforms.

Applications in Analytical Chemistry

In analytical chemistry, derivatization is a key strategy to enhance the detection and separation of analytes. Reagents that react with specific functional groups to attach a chromophore or fluorophore are particularly valuable.

Pre-column derivatization is a widely used technique in High-Performance Liquid Chromatography (HPLC) to improve the analytical performance for compounds that lack a strong UV-absorbing or fluorescent moiety. thermofisher.com Isothiocyanates, such as phenyl isothiocyanate (PITC), are classic reagents used for the derivatization of primary and secondary amines, most notably amino acids. nih.govresearchgate.net The reaction of PITC with an amine yields a phenylthiocarbamyl derivative, which has a strong chromophore detectable by UV detectors at wavelengths around 254 nm. researchgate.net

Given its structure as an activated aryl thiocyanate, 2-methoxy-4-nitrophenyl thiocyanate possesses the potential to act as a derivatizing agent in a similar fashion. The presence of the nitro group creates a strong chromophore, which could enable highly sensitive detection of the resulting derivatives. Although its use is not as widely documented as that of PITC or dansyl chloride, its chemical properties suggest it could be a candidate for developing new derivatization methods for the analysis of amines and other nucleophiles via HPLC. nih.gov

| Derivatization Reagent | Target Analyte | Detection Method |

| Phenyl isothiocyanate (PITC) | Amino Acids (Amine group) | UV (254 nm) |

| o-Phthaldialdehyde (OPA) | Primary Amines | Fluorescence |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence |

| This table shows common pre-column derivatization reagents for HPLC, providing context for the potential application of 2-Methoxy-4-nitrophenyl thiocyanate. nih.govresearchgate.net |

Q & A

Q. Basic

- IR Spectroscopy : The thiocyanate group (-SCN) shows a strong absorption band at ~2100–2150 cm (C≡N stretch). Methoxy (-OCH) and nitro (-NO) groups exhibit peaks at ~1250 cm and ~1520 cm, respectively .

- NMR : H NMR confirms aromatic protons (δ 6.8–8.2 ppm) and methoxy protons (δ 3.8–4.0 ppm). C NMR identifies thiocyanate carbon (δ ~110–120 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 210.2 (CHNOS) .

What strategies can be employed to resolve contradictions in crystallographic data obtained for 2-Methoxy-4-nitrophenyl thiocyanate?

Q. Advanced

- Refinement Software : Use SHELXL for high-resolution data to refine hydrogen atom positions and anisotropic displacement parameters. Validate using R-factor convergence (<5%) and residual electron density maps .

- Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning.

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry .

Example Crystallographic Parameters:

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| Z | 4 |

| R-factor | <0.05 |

How does the electron-withdrawing nitro group influence the reactivity of the thiocyanate functional group in nucleophilic substitution reactions?

Advanced

The nitro group at the para position activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic attacks. This directs reactivity:

- Nucleophilic Sites : The thiocyanate group becomes more electrophilic, facilitating reactions with amines or thiols (e.g., forming thioureas or disulfides).

- Kinetic Studies : Monitor reaction rates using HPLC under varying pH (e.g., pH 7–9 enhances nucleophilic attack on -SCN) .

Mechanistic Insight:

- Transition State Stabilization : Nitro group stabilizes negative charge during SNAr mechanisms.

- Synergistic Effects : Combining with methoxy groups alters electron density, as shown in DFT calculations .

What computational modeling approaches are suitable for predicting the biological activity of derivatives synthesized from 2-Methoxy-4-nitrophenyl thiocyanate?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or tubulin).

- QSAR Models : Correlate substituent effects (Hammett σ constants) with cytotoxicity data.

- Hirshfeld Analysis : Map intermolecular interactions (e.g., S···H and N···H bonds) to predict crystal packing and solubility .

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.